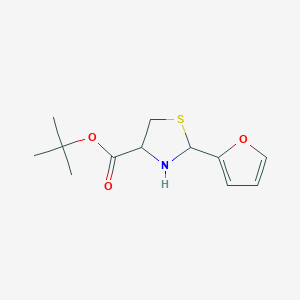

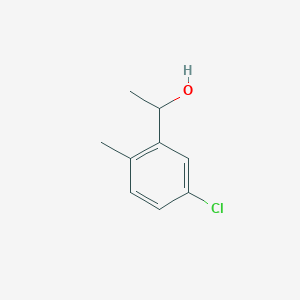

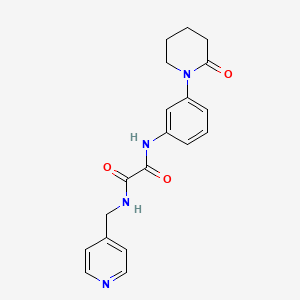

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPA belongs to the class of quinoline derivatives and has been synthesized using different methods.

Scientific Research Applications

Antitumor Activity

Research has shown that phenyl-substituted derivatives of N-[2-(dimethylamino)ethyl]-2-phenylquinoline-8-carboxamide exhibit antitumor activity, with specific compounds showing significant efficacy in both leukemia and solid tumor models. The structural requirement for DNA intercalation and the importance of the phenyl ring's position relative to the quinoline core for binding and biological activity have been highlighted, with certain derivatives outperforming the parent compound in vivo (Atwell, Baguley, & Denny, 1989).

Anticancer Agents

Coumarin and quinolinone-3-aminoamide derivatives, including N-[2-(dimethylamino)ethyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide, have been synthesized and shown to inhibit cancer cell growth effectively. These compounds' structural features have been confirmed via X-ray diffraction analysis, suggesting a potential pathway for developing new anticancer agents (Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).

Multidrug Resistance Reversal

The compound GF120918, an acridonecarboxamide derivative, has demonstrated effectiveness in reversing multidrug resistance (MDR) in cancer cells. Its ability to enhance the cytotoxicity of chemotherapeutic agents, combined with its favorable pharmacokinetic properties, underscores the potential for acridonecarboxamide derivatives in treating MDR cancers (Hyafil, Vergely, du Vignaud, & Grand-Perret, 1993).

Antimutagenic Activity

Compounds derived from clove (Syzygium aromaticum), including phenylpropanoids, have shown antimutagenic activity. These compounds suppress the expression of the umu gene following the induction of the SOS response in certain Salmonella typhimurium strains treated with various mutagens. This finding opens avenues for exploring natural compounds in mutagenesis prevention (Miyazawa & Hisama, 2003).

Orexin Receptor Blockade

Studies on orexin receptors have revealed that blocking orexin-2 (OX2R) receptors can initiate and prolong sleep, with implications for understanding the regulation of sleep-wake cycles and developing sleep-promoting therapies. This research provides insight into the roles of OX1R and OX2R in sleep modulation, with potential applications in treating sleep disorders (Dugovic et al., 2009).

properties

IUPAC Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-15-8-10-18-14-19(22(26)24-21(18)16(15)2)12-13-23-20(25)11-9-17-6-4-3-5-7-17/h3-8,10,14H,9,11-13H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVJQTLZBFARLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-3-(2-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2972757.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2972760.png)

![N~4~-(4-chlorophenyl)-N~6~-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2972762.png)

![1-Methyl-4-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2972771.png)

![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)